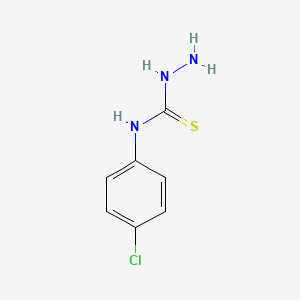

N-(4-chlorophenyl)hydrazinecarbothioamide

Description

Overview of Thiosemicarbazides and Hydrazinecarbothioamides in Medicinal Chemistry

Thiosemicarbazides, also known as hydrazinecarbothioamides, are a class of organic compounds characterized by the presence of a thiourea (B124793) group linked to a hydrazine (B178648) moiety. researchgate.netresearchgate.net This unique structural arrangement imparts a diverse range of chemical and biological properties, making them valuable building blocks in the synthesis of various heterocyclic compounds and as pharmacologically active agents themselves.

The journey of thiosemicarbazide (B42300) derivatives in drug discovery has a rich history. Early investigations in the mid-20th century revealed their potential as antitubercular agents. This initial breakthrough paved the way for extensive research into their broader biological activities. Over the decades, scientists have synthesized and screened a vast library of thiosemicarbazide derivatives, uncovering their potential as antiviral, antifungal, antibacterial, and anticancer agents. asianpubs.orgirjmets.com The versatility of the thiosemicarbazide scaffold allows for facile structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties.

The core structure of a hydrazinecarbothioamide consists of a hydrazine group (-NH-NH2) attached to a thiocarbonyl group (-C=S). This scaffold possesses several key features that contribute to its biological activity. The presence of nitrogen and sulfur atoms allows for the formation of stable complexes with various metal ions, which is believed to be a crucial aspect of their mechanism of action in some cases. semanticscholar.org Furthermore, the hydrogen atoms on the nitrogen atoms can act as hydrogen bond donors, while the sulfur and nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors.

The general structure of a hydrazinecarbothioamide can be represented as: R1R2N-NH-C(=S)-NR3R4

Where R1, R2, R3, and R4 can be hydrogen atoms or various organic substituents. The diversity of these substituents allows for the creation of a wide array of derivatives with distinct biological profiles.

The 4-chlorophenyl group is a common substituent in many biologically active compounds. The presence of a chlorine atom on the phenyl ring can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, electronic character, and metabolic stability. researchgate.net Increased lipophilicity can enhance a compound's ability to cross cell membranes, while the electron-withdrawing nature of the chlorine atom can modulate the reactivity of the molecule and its interactions with biological targets. In the context of N-(4-chlorophenyl)hydrazinecarbothioamide, the 4-chlorophenyl moiety is thought to play a crucial role in its observed biological activities.

Current Research Landscape of this compound

Recent years have witnessed a growing interest in this compound and its derivatives, with numerous studies exploring their synthesis and biological potential.

While often synthesized as part of a larger library of compounds for screening purposes, this compound has been identified in several studies as a promising lead compound. Its derivatives have shown notable activity in various biological assays, highlighting the importance of this core structure. For instance, a study on novel thiosemicarbazide derivatives identified a compound containing the this compound scaffold as having significant antibacterial activity. researchgate.net Another study focusing on anticancer agents also reported promising results for derivatives of this compound.

| Derivative Class | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| Thiazole derivatives | Antimicrobial | Showed promising activity against various bacterial strains. | researchgate.net |

| Pyrazoline derivatives | Anticancer | Exhibited cytotoxic effects against certain cancer cell lines. | researchgate.net |

| Triazole derivatives | Enzyme Inhibition | Demonstrated inhibitory activity against specific enzymes. | researchgate.net |

Current research on this compound and its analogs is concentrated in several key areas:

Anticancer Drug Development: A significant portion of the research is focused on exploring the anticancer potential of these compounds. Studies have investigated their efficacy against various cancer cell lines, with some derivatives showing promising IC50 values. The mechanism of action is also an area of active investigation, with some evidence pointing towards the induction of apoptosis and inhibition of key enzymes involved in cancer progression. mdpi.com

Antimicrobial Agents: The search for new antimicrobial agents to combat drug-resistant pathogens is a global health priority. This compound derivatives have demonstrated activity against a range of bacteria and fungi, making them attractive candidates for further development. researchgate.netijpbs.com

Enzyme Inhibition: The ability of thiosemicarbazides to chelate metal ions and interact with active sites of enzymes makes them interesting candidates for enzyme inhibitors. Research is ongoing to explore the inhibitory effects of this compound derivatives on various enzymes implicated in disease. nih.gov

| Research Area | Key Findings | Reported Data (Example) |

|---|---|---|

| Anticancer Activity | Derivatives show cytotoxicity against various cancer cell lines. | IC50 values in the low micromolar range have been reported for some derivatives against cell lines like HepG2 and MCF-7. researchgate.netmdpi.com |

| Antimicrobial Activity | Activity against both Gram-positive and Gram-negative bacteria has been observed. | Minimum Inhibitory Concentration (MIC) values have been determined for various derivatives against strains such as S. aureus and E. coli. researchgate.net |

| Enzyme Inhibition | Inhibition of enzymes like tyrosinase and alkaline phosphatase has been explored. | Inhibition constants (Ki) and IC50 values have been reported for certain enzyme-inhibitor interactions. researchgate.netnih.gov |

Rationale for In-Depth Academic Investigation

The intensified academic scrutiny of this compound and its analogs is not unfounded. It is driven by a clear need to address existing knowledge gaps and the tantalizing prospect of discovering novel therapeutic agents and advanced materials.

Addressing Gaps in Existing Knowledge

While the broader class of thiosemicarbazides has been the subject of extensive research, specific knowledge regarding this compound remains somewhat fragmented. Much of the existing literature focuses on the synthesis and general biological screening of its derivatives, often leaving a void in the comprehensive understanding of their structure-activity relationships (SAR). researchgate.netasianpubs.org For instance, while many derivatives have been synthesized, a systematic exploration of how different substituents on the phenyl ring and the hydrazinecarbothioamide core influence biological activity is not always thoroughly elucidated.

Furthermore, the mechanisms of action for many of its observed biological effects are not fully understood. While studies suggest that thiosemicarbazides may exert their antimicrobial effects by inhibiting DNA gyrase and topoisomerase IV, or their anticancer effects through the induction of apoptosis, the specific molecular targets and pathways for this compound derivatives often require more detailed investigation. mdpi.com The exploration of its coordination chemistry with various metal ions also presents an area ripe for further research, as the resulting metal complexes can exhibit enhanced and novel biological properties. mdpi.com

Potential for Novel Therapeutic and Material Applications

The structural framework of this compound makes it a promising candidate for the development of new therapeutic agents. The thiosemicarbazide moiety is a well-established pharmacophore known to impart a wide spectrum of biological activities. researchgate.net

Therapeutic Potential:

Extensive research has highlighted the potential of thiosemicarbazide derivatives in several therapeutic areas:

Antimicrobial Activity: Numerous studies have demonstrated the antibacterial and antifungal properties of compounds derived from this compound. nih.govijpbs.com For example, certain derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. nih.gov The emergence of multidrug-resistant strains of bacteria has made the development of new classes of antimicrobial agents a global health priority, and thiosemicarbazide derivatives represent a promising avenue of research in this regard. mdpi.com

Anticancer Activity: The anticancer potential of thiosemicarbazide derivatives is another area of intense investigation. mdpi.commdpi.com Studies have shown that some of these compounds exhibit significant cytotoxicity against various cancer cell lines. mdpi.com The proposed mechanisms of action often involve the induction of programmed cell death (apoptosis) in cancer cells. mdpi.com The ability to modify the core structure of this compound allows for the fine-tuning of its anticancer properties, potentially leading to the development of more selective and potent chemotherapeutic agents.

Other Therapeutic Activities: Beyond antimicrobial and anticancer effects, thiosemicarbazide derivatives have been explored for a range of other pharmacological activities, including antiviral, anti-inflammatory, and anticonvulsant properties. This broad spectrum of activity underscores the therapeutic potential of this class of compounds.

Material Science Applications:

While the biological applications of this compound have been more extensively studied, its potential in material science is also beginning to be recognized. The presence of nitrogen and sulfur atoms in the thiosemicarbazide structure makes these compounds excellent ligands for the formation of coordination polymers with various metal ions. mdpi.com These coordination polymers can possess interesting structural, magnetic, and optical properties, making them suitable for applications in areas such as catalysis, sensing, and as advanced materials with unique electronic properties. The ability of the thiosemicarbazide moiety to form stable complexes with a wide range of transition metals opens up possibilities for the design and synthesis of novel materials with tailored functionalities.

The following interactive data tables summarize some of the reported biological activities of this compound derivatives:

| Compound Derivative | Target Organism/Cell Line | Observed Activity | Reference |

| 2-{[6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl}-N-arylhydrazinecarbothioamides | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans | Antibacterial and antifungal activity | nih.gov |

| 4-alkyl/aryl-5-{[6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]methyl}-3H-1,2,4-triazole-3-thiones | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans | High antibacterial and antifungal activity | nih.gov |

| 2-alkyl/arylamino-5-{[6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]methyl}-1,3,4-thiadiazoles | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans | High antibacterial and antifungal activity | nih.gov |

| N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide | Klebsiella pneumonia, Staphylococcus aureus, Shigella dysenteriae, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pneumonia, Proteus vulgaris | High degree of inhibition | ijpbs.com |

| Compound Derivative | Cancer Cell Line | Observed Activity | Reference |

| Thiosemicarbazone derivatives | A549 (Lung Cancer) | Inhibition of cancer cell proliferation and induction of apoptosis | mdpi.com |

| Thiosemicarbazone derivatives | HeLa (Cervical Cancer) | Inhibition of cancer cell proliferation and induction of apoptosis | mdpi.com |

| Copper(II) complexes of N4-methoxyphenyl-thiosemicarbazones | HeLa, RD, BxPC-3 | Selective antiproliferative activity | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(4-chlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3S/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTWJLUVFRTLIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351690 | |

| Record name | 4-(4-Chlorophenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22814-92-2 | |

| Record name | 4-(4-Chlorophenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22814-92-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of N 4 Chlorophenyl Hydrazinecarbothioamide

Classical Synthetic Routes

Traditional methods for synthesizing thiosemicarbazide (B42300) derivatives have been well-established, providing reliable and high-yield pathways. These routes often involve the nucleophilic addition of a hydrazine (B178648) derivative to an isothiocyanate or the condensation of a thiosemicarbazide with a carbonyl compound.

Reaction of Pyridine-4-carbohydrazide (Isoniazid) with p-chlorophenyl Isothiocyanate

A primary classical route for synthesizing N-aryl substituted acylthiosemicarbazides involves the reaction between a carbohydrazide (B1668358) and an aryl isothiocyanate. In a specific example, the antitubercular drug Pyridine-4-carbohydrazide, commonly known as Isoniazid (B1672263), is reacted with p-chlorophenyl isothiocyanate. This reaction yields 2-(2-(9H-carbazol-9-yl)acetyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide, a derivative of the target compound, through the nucleophilic attack of the terminal nitrogen of the isoniazid's hydrazine group on the electrophilic carbon of the isothiocyanate.

The reaction conditions for the synthesis of thiosemicarbazide derivatives from hydrazides and isothiocyanates are typically straightforward. The reaction is generally carried out in an alcohol solvent, such as methanol (B129727) or absolute ethanol (B145695), which effectively dissolves the reactants.

In a representative procedure, Isoniazid is first dissolved in methanol and brought to reflux for a short period. Subsequently, the p-chlorophenyl isothiocyanate is added to the solution. The reaction mixture is then stirred for an extended period, often between 8 to 10 hours, at room temperature to ensure the completion of the reaction. Progress can be monitored using thin-layer chromatography (TLC). Another common approach involves refluxing the hydrazide and isothiocyanate in absolute ethanol for several hours nih.gov.

Table 1: Typical Reaction Conditions for Isoniazid and p-chlorophenyl Isothiocyanate

| Parameter | Condition |

| Reactant 1 | Pyridine-4-carbohydrazide (Isoniazid) |

| Reactant 2 | p-chlorophenyl isothiocyanate |

| Solvent | Methanol or Absolute Ethanol |

| Temperature | Room Temperature (25 °C) to Reflux |

| Reaction Time | 8-10 hours (at room temp.) or shorter with reflux |

Purification Techniques (e.g., Recrystallization from Ethanol)

Upon completion of the reaction, the resulting solid product is typically isolated by filtration. Purification is essential to remove any unreacted starting materials or by-products. A common and effective method for purifying the crude product is recrystallization. Ethanol is a frequently used solvent for this purpose; the crude solid is dissolved in hot ethanol and allowed to cool slowly, whereupon the purified product crystallizes out. The crystals are then collected by filtration, washed with a small amount of cold ethanol, and dried chemmethod.com. Alternative purification strategies may involve solvent-solvent extraction, for instance, using hexane (B92381) and ethyl acetate, followed by recrystallization from methanol.

Condensation Reactions with Substituted Phenols and Aromatic Aldehydes

The hydrazinecarbothioamide structure is a potent nucleophile, making it an excellent candidate for condensation reactions, particularly with carbonyl compounds like aromatic aldehydes. This reaction forms a thiosemicarbazone, which contains a characteristic azomethine (-N=CH-) linkage. These reactions are among the most fundamental methods for modifying thiosemicarbazides. nih.gov

The synthesis of 2-arylidene-N-(4-chlorophenyl)hydrazinecarbothioamides is achieved by the condensation of N-(4-chlorophenyl)hydrazinecarbothioamide with various substituted aromatic aldehydes. researchgate.net The reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the hydrazine's primary amine group on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule.

This method is highly efficient, with detailed studies showing the reaction occurs smoothly in methanol at room temperature over 24 hours. nih.gov A common procedure involves dissolving the thiosemicarbazide and the aromatic aldehyde in absolute ethanol, often with the addition of a catalytic amount of glacial acetic acid to facilitate the dehydration step. researchgate.net

Table 2: Condensation Reaction of this compound with Aromatic Aldehydes

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Product Type |

| This compound | Substituted Aromatic Aldehyde | Absolute Ethanol | Glacial Acetic Acid (catalytic) | Thiosemicarbazone |

While condensation with aldehydes is extensively documented, reactions with substituted phenols are less direct and typically proceed via different mechanisms, such as Mannich reactions, which fall outside the scope of simple condensation.

Modern Synthetic Approaches

Contemporary synthetic chemistry places a strong emphasis on sustainability, efficiency, and environmental safety. These principles have led to the development of modern synthetic approaches that minimize waste and energy consumption.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of thiosemicarbazides and their derivatives has gained significant traction. These methods aim to reduce or eliminate the use of hazardous solvents and reagents, improve energy efficiency, and increase reaction yields.

One prominent green approach is the use of water as a reaction solvent, replacing volatile organic compounds (VOCs). The synthesis of thiosemicarbazone derivatives has been successfully carried out in aqueous media, offering an environmentally friendly alternative to traditional organic solvents. researchgate.net

Another significant advancement is the development of solvent-free reaction conditions. Solid-state synthesis, often facilitated by techniques such as ball-milling, represents a highly efficient and eco-friendly method. In this technique, the solid reactants are ground together, often quantitatively yielding the desired product without the need for any solvent. This method not only prevents pollution but can also increase reaction yields and reduce the need for complex purification steps.

Table 3: Comparison of Synthetic Approaches

| Approach | Solvent | Conditions | Key Advantages |

| Classical | Organic (e.g., Ethanol, Methanol) | Room Temperature or Reflux | Well-established, reliable |

| Green (Aqueous) | Water | Reflux | Environmentally benign, avoids VOCs |

| Green (Solid-State) | None | Room Temperature Ball-Milling | Solvent-free, high yield, minimal waste |

Catalytic Methods and Their Influence on Yield and Selectivity

The synthesis of N-aryl hydrazinecarbothioamides, including the 4-chloro substituted variant, typically involves the reaction of an aryl isothiocyanate with hydrazine hydrate (B1144303) or the reaction of an arylhydrazine with a source of the thiocarbamoyl group. While many syntheses of the core structure are performed without explicit catalysis, the formation of its derivatives, such as thiosemicarbazones, often employs catalysts to enhance reaction rates and yields.

Acid catalysts, such as glacial acetic acid, are frequently used to promote the condensation reaction between this compound and various aldehydes or ketones. The catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the terminal nitrogen atom of the hydrazine moiety. This catalytic approach is crucial for achieving high yields and purity in the synthesis of thiosemicarbazone derivatives. For instance, the synthesis of 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides proceeds efficiently in the presence of a catalytic amount of glacial acetic acid. A similar methodology is applicable for the 4-chloro isomer.

In the synthesis of heterocyclic derivatives like 1,3,4-thiadiazoles from thiosemicarbazones, catalysts such as ferric chloride (FeCl3) can be employed for oxidative cyclization, leading to high yields of the desired heterocyclic products. jocpr.com

Derivative Synthesis and Structural Modifications

The this compound scaffold is a valuable building block for creating more complex molecules through various structural modifications.

The inherent reactivity of the thiosemicarbazide backbone makes it an excellent precursor for the synthesis of five-membered aromatic heterocycles containing nitrogen and sulfur.

1,3,4-Thiadiazoles: A primary route to 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of N-acylthiosemicarbazides. bu.edu.eg this compound can be acylated and then cyclized, typically under acidic conditions. Strong dehydrating agents like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride are commonly used to facilitate the intramolecular cyclization and dehydration, leading to the formation of the thiadiazole ring. bu.edu.egsbq.org.br Another prominent method is the oxidative cyclization of thiosemicarbazones derived from the parent compound. jocpr.com For example, 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole has been synthesized, demonstrating the utility of this scaffold in generating substituted thiadiazoles. jocpr.com

Table 1: Examples of Reagents for 1,3,4-Thiadiazole Synthesis

| Starting Material | Reagent/Condition | Product Type | Reference |

|---|---|---|---|

| N-Aryl Thiosemicarbazide | Carboxylic Acids / H₂SO₄ | 2-Arylamino-5-substituted-1,3,4-thiadiazole | jocpr.com |

| N-Aryl Thiosemicarbazide | Monochloroacetyl chloride | Cyclized Chloromethyl-1,3,4-thiadiazole | jocpr.com |

| Thiosemicarbazone | Ferric Chloride (FeCl₃) | 2-Amino-5-aryl-1,3,4-thiadiazole | jocpr.com |

| Thiosemicarbazide | Carboxylic Acids / Polyphosphate Ester (PPE) | 2-Amino-1,3,4-thiadiazole | nih.govencyclopedia.pub |

1,2,4-Triazoles: The synthesis of 4H-1,2,4-triazole-3-thiols is a common transformation for 1,4-disubstituted thiosemicarbazides. mdpi.com The cyclization of compounds like 1-acyl-4-(4-chlorophenyl)thiosemicarbazide can be achieved by heating in an alkaline medium, such as aqueous sodium hydroxide, followed by acidification. nih.gov This process involves an intramolecular cyclization with the elimination of a water molecule to form the stable triazole ring. For instance, 1-(2-furoyl)-4-(4-chlorophenyl)thiosemicarbazide has been successfully cyclized to yield 4-(4-Chlorophenyl-)-5-Furan-2-yl)-4H-1,2,4-triazole-3-thiol with a yield of 72%. mdpi.com

Table 2: Synthesis of 4-(4-Chlorophenyl)-5-substituted-4H-1,2,4-triazole-3-thiol

| Precursor (1-Acyl-4-(4-chlorophenyl)thiosemicarbazide) | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|

| 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | 73 | 187-188 | mdpi.com |

| 4-(4-Chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | 72 | 264-265 | mdpi.com |

The hydrazinecarbothioamide core can be further functionalized by introducing substituted phenyl or cyclohexyl groups. These derivatives are typically synthesized by reacting an appropriate acid hydrazide with a substituted phenyl or cyclohexyl isothiocyanate. For example, a series of N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide derivatives were synthesized by reacting isoniazid (pyridine-4-carbohydrazide) with various substituted isothiocyanates, including 4-chlorophenyl isothiocyanate. nih.govmdpi.com This single-step reaction, usually conducted in ethanol, provides a straightforward route to a library of N-substituted compounds. mdpi.comresearchgate.net The introduction of different aryl or cyclohexyl moieties allows for the fine-tuning of the molecule's properties.

Table 3: Examples of Synthesized N-Substituted Hydrazinecarbothioamide Derivatives

| Derivative Name | Starting Materials | Reference |

|---|---|---|

| N-(4-chlorophenyl)-2-(pyridine-4-ylcarbonyl)hydrazinecarbothioamide | Isoniazid + 4-chlorophenyl isothiocyanate | nih.govresearchgate.net |

| N-cyclohexyl-2-(pyridine-4-ylcarbonyl)hydrazinecarbothioamide | Isoniazid + Cyclohexyl isothiocyanate | nih.gov |

| 2-(2-(9H-carbazol-9-yl)acetyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide | 2-(9H-carbazol-9-yl)acetohydrazide + 4-chlorophenyl isothiocyanate | nih.gov |

One of the most fundamental reactions of this compound is its condensation with aldehydes and ketones to form thiosemicarbazones. This reaction typically occurs by refluxing equimolar amounts of the thiosemicarbazide and the carbonyl compound in a suitable solvent like ethanol or methanol, often with an acid catalyst. irjmets.com This reaction serves as a crucial step not only for synthesizing bioactive thiosemicarbazones but also for preparing intermediates for the synthesis of heterocyclic systems like thiazoles and thiadiazoles. A specific example involves the reaction of this compound with 4-acetyl-N-(4-methoxyphenyl)benzenesulphonamide in heated methanol to produce the corresponding thiosemicarbazone derivative with a 43% yield. google.com

Table 4: Example of Thiosemicarbazone Synthesis

| Reactant A | Reactant B (Carbonyl Compound) | Product | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| This compound | 4-acetyl-N-(4-methoxyphenyl)benzenesulphonamide | N-(4-chlorophenyl)-2-{1-[4-(4-methoxyphenylsulphamoyl)phenyl]ethylidene}hydrazinecarbothioamide | 43 | 227-228 | google.com |

Spectroscopic and Crystallographic Characterization of N 4 Chlorophenyl Hydrazinecarbothioamide

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic techniques are indispensable for confirming the identity and purity of synthesized chemical compounds. Methods such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) offer complementary data that, when combined, allow for an unambiguous characterization of the molecular architecture of N-(4-chlorophenyl)hydrazinecarbothioamide.

FT-IR spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

The high-frequency region of the spectrum is characterized by bands corresponding to N-H stretching vibrations from the hydrazine (B178648) and amide groups. Typically, these appear as sharp peaks in the 3100-3400 cm⁻¹ range. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The presence of the thiocarbonyl group (C=S), a key feature of the molecule, is confirmed by a strong absorption band typically found in the 800-1200 cm⁻¹ region. researchgate.net The aromatic C=C stretching vibrations of the para-substituted chlorophenyl ring give rise to characteristic peaks in the 1450-1600 cm⁻¹ range.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3400 | N-H Stretch | Hydrazine (-NH-NH₂) |

| ~3050 | Aromatic C-H Stretch | C-H (Aromatic Ring) |

| 1500 - 1600 | C=C Stretch | Aromatic Ring |

| 1450 - 1550 | N-H Bend | Hydrazine (-NH-NH₂) |

| 1100 - 1300 | C-N Stretch | Aryl-N and N-C=S |

| 800 - 1200 | C=S Stretch | Thioamide (C=S) |

| ~830 | C-H Out-of-Plane Bend | para-substituted Phenyl Ring |

| ~750 | C-Cl Stretch | Aryl-Cl |

Note: The exact positions of the peaks can vary based on the sample preparation method (e.g., KBr pellet, ATR) and the physical state of the compound. mdpi.com

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for confirming the structure of this compound.

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 4-chlorophenyl ring typically appear as a pair of doublets due to the para-substitution pattern, a characteristic AA'BB' system. The protons of the N-H groups in the hydrazinecarbothioamide moiety are expected to appear as broad singlets, and their chemical shifts can be sensitive to the solvent used and concentration.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.5 - 10.5 | Broad Singlet | -NH- (Hydrazide) |

| ~7.0 - 8.0 | Broad Singlet | -NH₂ (Thioamide) |

| ~7.2 - 7.4 | Doublet | Ar-H (ortho to Cl) |

| ~6.8 - 7.0 | Doublet | Ar-H (meta to Cl) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A key signal in the spectrum of this compound is the one corresponding to the thiocarbonyl carbon (C=S), which is highly deshielded and appears at a characteristic downfield shift, often greater than 180 ppm. researchgate.net The 4-chlorophenyl group will show four distinct signals for its six carbon atoms due to symmetry.

Table 3: ¹³C NMR Spectral Data for this compound nih.gov

| Chemical Shift (δ, ppm) | Assignment |

| > 180 | C=S (Thiocarbonyl) |

| ~140 | C-N (Aromatic) |

| ~130 | C-Cl (Aromatic) |

| ~129 | CH (Aromatic, ortho to Cl) |

| ~115 | CH (Aromatic, meta to Cl) |

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This technique is used to confirm the molecular weight of this compound. In a typical analysis using electrospray ionization (ESI) in positive ion mode, the compound is expected to be detected as its protonated molecular ion, [M+H]⁺. Given the molecular weight of 201.68 g/mol , the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 202. nih.govnih.gov

Table 4: Expected LC-MS Data for this compound

| Ion | Expected m/z (Monoisotopic) |

| [M+H]⁺ | 202.0200 |

| [M+Na]⁺ | 224.0020 |

Note: The presence of chlorine results in a characteristic isotopic pattern, with the [M+2+H]⁺ peak appearing at approximately 32% of the intensity of the [M+H]⁺ peak.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula, C₇H₈ClN₃S. The calculated monoisotopic mass for this formula is 201.0127461 Da. nih.gov An experimental measurement from an HRMS instrument that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental composition. Electron Ionization (EI) may also be used, which typically causes extensive fragmentation, providing structural information based on the resulting fragment ions. nih.gov

Table 5: HR-MS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₈ClN₃S |

| Calculated Monoisotopic Mass | 201.0127461 Da |

| Expected Experimental Mass [M+H]⁺ | ~202.0200 Da |

Nuclear Magnetic Resonance Spectroscopy (NMR)

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a pivotal technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method offers detailed insights into the crystal system, unit cell dimensions, molecular conformation, and the network of intermolecular interactions that govern the crystal packing.

This compound has been reported to crystallize in the monoclinic crystal system with the centrosymmetric space group P2₁/c chemicalbook.com. This assignment is consistent with crystallographic studies of analogous thiosemicarbazide (B42300) derivatives, which often crystallize in this particular space group chemicalbook.comscbt.com. The P2₁/c space group is characterized by a two-fold screw axis and a glide plane, indicating specific symmetry operations are present within the crystal lattice.

While the crystal structure of this compound has been referenced, detailed unit cell parameters from a dedicated study were not available in the surveyed literature. However, the crystallographic data of the closely related positional isomer, 4-(3-chlorophenyl)thiosemicarbazide, provides valuable insight into the expected dimensions scbt.com. For this isomer, the unit cell parameters were determined as shown in Table 1. Additionally, the parameters for the analogous 4-fluorophenyl derivative are presented for comparison, illustrating the effect of halogen substitution on the crystal lattice chemicalbook.com.

Table 1: Unit Cell Parameters for Analogous Thiosemicarbazide Compounds

| Parameter | 4-(3-chlorophenyl)thiosemicarbazide scbt.com | (Z)-4-(4-fluorophenyl)thiosemicarbazide chemicalbook.com |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 6.914(5) | 12.1056(8) |

| b (Å) | 4.304(4) | 5.5177(4) |

| c (Å) | 30.306(3) | 12.5617(8) |

| β (°) | 94.66(3) | 90.063(2) |

| V (ų) | 899.0(1) | 839.06(10) |

Z = number of molecules per unit cell.

The molecular conformation of thiosemicarbazide derivatives is characterized by the relative orientation of the phenyl ring and the thiosemicarbazide moiety. In the solid state, the sulfur and terminal hydrazinic nitrogen atoms typically adopt a trans conformation with respect to the C-N bond of the thioamide group scbt.com.

The planarity of the molecule is assessed by the dihedral angle between the phenyl ring and the thiosemicarbazide plane. For the 4-fluoro analogue, the phenyl moiety and the thiosemicarbazide fragment are both essentially planar, with a significant dihedral angle of 69.60(9)° between them chemicalbook.com. In the case of the 3-chloro isomer, a similar non-coplanar arrangement is observed, which is a common feature in this class of compounds scbt.com. This twisted conformation minimizes steric hindrance and is influenced by the electronic effects of the substituents on the phenyl ring.

The crystal packing of this compound and its analogues is significantly influenced by a network of intermolecular hydrogen bonds. The thiosemicarbazide functional group contains multiple hydrogen bond donors (N-H groups) and acceptors (the sulfur atom and nitrogen atoms), facilitating the formation of robust supramolecular structures chemicalbook.com.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, thereby verifying its empirical formula and purity. The theoretical elemental composition of this compound is calculated from its molecular formula, C₇H₈ClN₃S scbt.com.

The expected elemental percentages are compared with experimentally determined values to confirm the identity and purity of the synthesized compound. An example of such a comparison for a related thiosemicarbazide derivative, (E)-1-(3-chlorobenzylidene)thiosemicarbazide (C₈H₈ClN₃S), showed close agreement between the calculated and found values (Calcd: C, 44.97; H, 3.77; N, 19.66. Found: C, 45.06; H, 3.75; N, 19.61) nih.gov. This demonstrates the utility of elemental analysis in confirming the successful synthesis of the target molecule.

Table 2: Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 41.69 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 4.01 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 17.58 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 20.84 |

| Sulfur | S | 32.07 | 1 | 32.07 | 15.90 |

| Total | | | | 201.70 | 100.00 |

Biological and Pharmacological Activities of N 4 Chlorophenyl Hydrazinecarbothioamide and Its Analogues

Antimicrobial Activity

N-(4-chlorophenyl)hydrazinecarbothioamide and its related structures have been the subject of numerous studies to evaluate their potential as antimicrobial agents. These investigations have revealed promising activity against a range of pathogenic bacteria and fungi.

The antibacterial properties of this compound analogues have been demonstrated against several bacterial species, with notable efficacy against Gram-positive bacteria.

Derivatives of this compound have shown significant inhibitory effects against Gram-positive bacteria. For instance, a series of thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids displayed potent antibacterial activity. nih.gov The introduction of an indole (B1671886) moiety into a related robenidine (B1679493) analogue resulted in the most active compound against methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Inhibitory Concentration (MIC) of 1.0 μg/mL. nih.gov Furthermore, other monomeric analogues have demonstrated activity against both MRSA and vancomycin-resistant Enterococci (VRE) with MIC values ranging from 16-64 μg/mL. nih.gov Studies on postbiotics of Lactiplantibacillus plantarum have also highlighted the inhibition of biofilm formation in Bacillus subtilis and MRSA. nih.gov

Table 1: Antibacterial Activity of this compound Analogues against Gram-Positive Bacteria

| Compound/Analogue | Bacterium | Activity | Source |

|---|---|---|---|

| Indole-substituted robenidine analogue | MRSA | MIC: 1.0 μg/mL | nih.gov |

| Monomeric robenidine analogues | MRSA, VRE | MIC: 16-64 μg/mL | nih.gov |

| Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids | Gram-positive strains | MIC: 3.91 mg/L | nih.gov |

The antibacterial potency of this compound analogues has been compared to that of established antibiotics. The activity of some thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids was found to be similar to or higher than that of reference drugs such as oxacillin (B1211168) and cefuroxime. nih.gov In comparative studies, ceftriaxone (B1232239) has demonstrated superior in vitro activity against H. influenzae, including ampicillin-resistant strains, when compared to sulbactam-ampicillin. mdpi.com Research on the treatment of acute bacterial meningitis showed that ceftriaxone produced equivalent results to a combination of ampicillin (B1664943) and chloramphenicol. nih.govnih.gov

MIC values are a critical measure of the potency of an antimicrobial agent. For analogues of this compound, MIC studies have been crucial in quantifying their antibacterial efficacy. The most active thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids exhibited an MIC of 3.91 mg/L against Gram-positive strains. nih.gov In a different study, an indole-containing robenidine analogue showed an MIC of 1.0 μg/mL against MRSA. nih.gov

Table 2: MIC Values of this compound Analogues and Reference Drugs

| Compound/Analogue | Bacterium | MIC | Reference Drug | MIC | Source |

|---|---|---|---|---|---|

| Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids | Gram-positive strains | 3.91 mg/L | Cefuroxime | - | nih.gov |

| Indole-substituted robenidine analogue | MRSA | 1.0 μg/mL | - | - | nih.gov |

| Monomeric robenidine analogues | MRSA, VRE | 16-64 μg/mL | - | - | nih.gov |

In addition to their antibacterial properties, this compound and its derivatives have been investigated for their activity against pathogenic fungi, particularly of the Candida genus.

Several studies have highlighted the anti-Candida activity of this compound analogues. A series of N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide derivatives were synthesized and evaluated against ten clinical isolates of Candida spp. nih.gov The compound bearing a p-chlorophenyl ring was identified as the most effective against Candida albicans ATCC 66027 and other Candida species, with MIC values ranging from 0.09-0.78 μg/mL. nih.gov This activity was comparable to the reference drug itraconazole, which exhibited MIC values of 0.04-1.56 μg/mL against the same strains. nih.gov The presence of a para-chlorophenyl moiety has been noted as important for high antifungal activity against C. albicans. nih.gov Other hydrazine-based compounds have also demonstrated fungicidal activity against C. albicans and the ability to inhibit biofilm formation. nih.gov

**Table 3: Antifungal Activity of this compound Analogues against *Candida albicans***

| Compound/Analogue | Fungal Strain | MIC (μg/mL) | Reference Drug (Itraconazole) MIC (μg/mL) | Source |

|---|---|---|---|---|

| N-(4-chlorophenyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide | Candida albicans ATCC 66027 | 0.09-0.78 | 0.04-1.56 | nih.gov |

| N-(4-chlorophenyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide | Candida spp. 12810 (blood) | 0.09-0.78 | 0.04-1.56 | nih.gov |

| N-(4-chlorophenyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide | Candida spp. 178 (HVS) | 0.09-0.78 | 0.04-1.56 | nih.gov |

Antifungal Efficacy

Comparison with Standard Antifungals (e.g., Itraconazole)

While the broader class of hydrazinecarbothioamide derivatives has been investigated for antifungal properties, specific studies directly comparing the efficacy of this compound or its close analogues to standard antifungals like Itraconazole were not identified in the reviewed scientific literature. Research on certain N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazine (B178648) carbothioamide derivatives has shown that a p-chloro substitution on the phenyl ring can enhance activity against Candida species, with results compared to Itraconazole. nih.gov However, this does not provide a direct comparison for the subject compound against the specified dermatophytes.

Antifungal Activity against other Micromycetes (e.g., Trichophyton mentagrophytes, Microsporum gypseum)

Antiproliferative and Anticancer Activities

Research into the anticancer potential of this compound analogues has yielded significant findings, particularly concerning a triazole precursor known as N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, hereafter referred to as compound P7a. nih.gov

Cytotoxic Activity against Cancer Cell Lines (e.g., MCF-7, MDA-MB-231 Breast Cancer Cell Lines)

The analogue compound P7a has demonstrated notable cytotoxic effects against human breast cancer cell lines. nih.gov In a study evaluating a series of related analogues, P7a was identified as a highly cytotoxic agent. researchgate.net After a 48-hour treatment period, compound P7a inhibited the proliferation of MCF-7 and MDA-MB-231 cells with distinct potencies. The half-maximal inhibitory concentration (IC50) was determined to be 33.75 ± 1.20 µM for the MCF-7 cell line and 178.92 ± 12.51 µM for the MDA-MB-231 cell line. nih.govresearchgate.net These results indicate a degree of selectivity, with P7a showing significantly higher potency against the MCF-7 cell line. nih.gov

Table 1: Cytotoxic Activity of Analogue P7a against Breast Cancer Cell Lines

| Cell Line | IC50 (µM) after 48h |

|---|---|

| MCF-7 | 33.75 ± 1.20 |

| MDA-MB-231 | 178.92 ± 12.51 |

Data sourced from Kareem et al. (2020) nih.gov

Mechanism of Action Studies

The mechanisms underlying the cytotoxic activity of compound P7a in the MCF-7 breast cancer cell line have been investigated, revealing its influence on apoptosis and cell cycle progression. nih.gov

Compound P7a has been shown to induce programmed cell death in MCF-7 cells through the intrinsic pathway of apoptosis. nih.gov This is supported by several key observations from mechanistic studies. Treatment with the compound led to an increase in mitochondria membrane permeabilization and the generation of reactive oxygen species (ROS). nih.gov Furthermore, a significant increase in the activity of caspase-9 and caspase-3/7 was observed. nih.gov Western blot analysis confirmed the induction of the intrinsic pathway by showing an up-regulation of pro-apoptotic proteins, along with increased levels of caspase-7 and caspase-9. nih.gov

In addition to inducing apoptosis, compound P7a exerts its antiproliferative effects by disrupting the normal progression of the cell cycle. nih.gov Flow cytometry analysis of MCF-7 cells treated with the compound revealed that it causes cell proliferation to be arrested at the G1 phase. nih.gov This blockage prevents the cells from entering the S phase, thereby halting DNA replication and further cell division. nih.gov

Caspase Activation and Pro-apoptotic Protein Up-regulation

Research into the mechanisms of apoptosis induced by analogues of this compound has revealed their significant role in activating the intrinsic apoptotic pathway. One such analogue, a triazole precursor named N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, has been studied in the context of breast cancer. nih.gov Investigations showed that treatment with this compound led to an increased activity of caspase-3/7 and caspase-9 in the MCF-7 breast cancer cell line. nih.gov Further analysis through western blotting confirmed the up-regulation of pro-apoptotic proteins, alongside the increased expression of caspase-7 and caspase-9. nih.gov This collective evidence points towards the induction of the intrinsic pathway of apoptosis, highlighting a key mechanism through which these compounds exert their anticancer effects. nih.gov

Selectivity towards Cancer Cells vs. Normal Cells

A crucial aspect of cancer chemotherapy is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. An analogue of this compound has demonstrated promising selectivity in this regard. nih.gov The compound, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, was evaluated for its cytotoxicity against both human breast cancer cell lines (MCF-7 and MDA-MB-231) and a normal breast cell line (hTERT-HME1). nih.gov The results indicated that the compound exhibited preferential cytotoxicity towards the MCF-7 cancer cell line when compared to the normal hTERT-HME1 cells. nih.gov This selectivity is a significant advantage over some existing anticancer drugs like tamoxifen (B1202) and vinblastine. nih.gov The half-maximal inhibitory concentration (IC50) values underscore this selectivity. nih.gov

Table 1: Cytotoxicity of N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide in Breast Cancer vs. Normal Cell Lines

| Cell Line | Type | IC50 (µM) after 48h |

|---|---|---|

| MCF-7 | Human Breast Cancer | 33.75 ± 1.20 |

| MDA-MB-231 | Human Breast Cancer | 178.92 ± 12.51 |

Urease Inhibition Potential

Derivatives of this compound, specifically 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide analogues, have been synthesized and evaluated for their potential as urease inhibitors. nih.gov A series of these compounds demonstrated excellent in vitro inhibitory activity against the urease enzyme, with many showing significantly greater potency than the standard inhibitor, thiourea (B124793) (IC50 = 21.25 ± 0.13 μM). nih.gov The structure-activity relationship (SAR) studies indicated that the position of substituents on the aryl ring is a critical factor for potent activity, more so than the nature of the substituents themselves. nih.gov For instance, compounds with substitutions at specific positions on the phenyl ring showed IC50 values as low as 0.32 ± 0.01 μM, marking a substantial increase in inhibitory potential compared to the standard. nih.gov

Table 2: Urease Inhibitory Activity of Selected 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide Derivatives

| Compound | Substitution on Aryl Ring | IC50 (µM) |

|---|---|---|

| 3 | 2-Hydroxyphenyl | 2.31 ± 0.01 |

| 6 | 4-Hydroxyphenyl | 2.14 ± 0.04 |

| 10 | 3,4-Dichlorophenyl | 1.14 ± 0.06 |

| 20 | 2,5-Dichlorophenyl | 2.15 ± 0.05 |

| 25 | 3-Nitrophenyl | 0.32 ± 0.01 |

| Thiourea (Standard) | - | 21.25 ± 0.13 |

Other Reported Biological Activities

Antimalarial Activity

Analogues containing the 4-chlorophenyl sulfide (B99878) structure have been investigated for their antimalarial properties. N-acyl-2-amino-4-chlorophenyl sulfides, in particular, were found to be active against Plasmodium falciparum, the deadliest species of malaria parasite. nih.gov Furthermore, related phenothiazine (B1677639) and diaryl sulfide quaternary compounds also exhibited potent antimalarial effects. nih.gov These findings suggest that the N-(4-chlorophenyl) moiety, as part of a larger diaryl sulfide or related framework, provides a valuable structural basis for the design of new antimalarial agents. nih.gov

Anti-trypanosomal Activity

Analogues such as [(E)-2-(1-(4-chlorophenylthio)propan-2-ylidene)-hydrazinecarbothioamides] have shown potential as antichagasic agents, targeting the parasite Trypanosoma cruzi, which causes Chagas disease. nih.gov These compounds demonstrated the ability to act directly on trypomastigotes, the infective stage of the parasite, killing them more rapidly than the standard drug Benznidazole. nih.gov They also inhibited the proliferation of T. cruzi at various stages of its intracellular cycle. nih.gov In studies involving infected macrophages, these compounds reduced amastigote replication and the release of new trypomastigotes. nih.gov Furthermore, in vivo studies in mice showed that these analogues could attenuate parasitemia, indicating their potential for the treatment of Chagas disease. nih.gov

Anti-mycobacterial Activity

Analogues incorporating the N-(4-chlorophenyl) structure have been evaluated for their activity against Mycobacterium tuberculosis. One such compound, 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide, a pyrazinamide (B1679903) analogue, demonstrated notable activity against the H37Rv strain of M. tuberculosis. nih.gov This highlights the potential of this chemical scaffold in the development of new antitubercular agents. nih.gov

Table 3: Anti-mycobacterial Activity of 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide

| Compound | Target Organism | Activity |

|---|

Anti-HIV Activity

The quest for novel antiretroviral agents has led to the exploration of various chemical scaffolds, including thiosemicarbazone derivatives. Analogues of this compound have been synthesized and evaluated for their potential to inhibit the replication of the Human Immunodeficiency Virus (HIV).

Research into Schiff and Mannich bases derived from isatin (B1672199) derivatives and N-[4-(4'-chlorophenyl)thiazol-2-yl] thiosemicarbazide (B42300) has shown promising results. These compounds were tested for their ability to inhibit the replication of HIV-1 (IIIB) in MT-4 cells, a human T-cell line sensitive to HIV infection. The anti-HIV activity is typically determined by monitoring the inhibition of the virus-induced cytopathic effect. Among the synthesized compounds, certain derivatives demonstrated notable activity. For instance, chloro-substituted thiosemicarbazone derivatives of (+/-)-3-menthone have been reported to offer significant protection against both HIV-1 (IIIB) and HIV-2 (ROD) strains. nih.gov

Furthermore, bis(thiosemicarbazonate)gold(III) complexes have been investigated as a novel class of anti-HIV agents. up.ac.za One such complex, diacetyl-bis(N4-ethylthiosemicarbazone)gold(III) chloride, inhibited HIV infection of TZM-bl cells by 98% at a concentration of 12.5 µM, with a half-maximal inhibitory concentration (IC50) of 5.3±0.4 µM. up.ac.za The mechanism of action for these gold complexes appears to be related to their cytostatic or anti-proliferative effects, rather than direct inhibition of enzymes like reverse transcriptase. up.ac.za This cytostatic activity suggests a potential role for these compounds in virostatic cocktails, a therapeutic strategy aimed at controlling viral replication without directly killing the virus. up.ac.za

| Compound Class | Virus Strain | Cell Line | Activity Metric (IC50) | Reference |

| Chloro-substituted thiosemicarbazone of (+/-)-3-menthone | HIV-1 (IIIB), HIV-2 (ROD) | MT-4 | Not specified | nih.gov |

| Diacetyl-bis(N4-ethylthiosemicarbazone)gold(III) chloride | HIV-1 | TZM-bl | 5.3±0.4 µM | up.ac.za |

| Glyoxal-bis(N4-methylthiosemicarbazone)gold(III) chloride | HIV-1 | TZM-bl | 6.8±0.6 µM | up.ac.za |

Anticonvulsant Activity

Derivatives of hydrazinecarbothioamide have been a significant focus of research for the development of new anticonvulsant drugs. A number of analogues have demonstrated considerable efficacy in preclinical seizure models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests, which represent generalized tonic-clonic seizures, myoclonic seizures, and therapy-resistant partial seizures, respectively.

One study detailed the synthesis of thirty-six new N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothioamides. These compounds were evaluated for anticonvulsant activity and neurotoxicity. The most active compound identified was 2-[4-(4-chlorophenoxy)benzylidene]-N-(4-fluorophenyl)hydrazinecarbothioamide, which provided 100% protection in the 6 Hz test at 0.5 hours. Another compound, 2-[4-(4-bromophenoxy) benzylidene]-N-(4-bromophenyl) hydrazinecarbothioamide, was found to be active in both the MES and 6 Hz tests. Computational docking studies suggested that these compounds may exert their effect by binding to epilepsy-related molecular targets such as glutamate (B1630785) and GABA(A) receptors. nih.gov

Another series of new 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were also synthesized and evaluated. The most active among these, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed a more beneficial half-maximal effective dose (ED50) and protective index than the standard drug valproic acid in both the MES and 6 Hz tests. nih.gov Its mechanism is thought to involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov

| Compound / Analogue | Seizure Model | Activity Noted | Reference |

| 2-[4-(4-chlorophenoxy)benzylidene]-N-(4-fluorophenyl)hydrazinecarbothioamide | 6 Hz | 100% protection at 0.5 h | nih.gov |

| 2-[4-(4-bromophenoxy) benzylidene]-N-(4-bromophenyl) hydrazinecarbothioamide | MES, 6 Hz | Active in both tests | nih.gov |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES | ED50 = 68.30 mg/kg | nih.gov |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 6 Hz (32 mA) | ED50 = 28.20 mg/kg | nih.gov |

Topoisomerase Inhibition Activity

Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. Thiosemicarbazone derivatives have emerged as a class of compounds capable of inhibiting these enzymes. Research has shown that certain analogues act as inhibitors of both type I and type II topoisomerases.

Studies on thiosemicarbazide derivatives have identified them as inhibitors of bacterial topoisomerase IV and DNA gyrase. nih.gov For instance, 4-benzoyl-1-(indol-2-oyl)thiosemicarbazide was identified as a prototype for a novel class of inhibitors for these bacterial enzymes. nih.gov Further investigation into its mode of action revealed that it reduces the rate of ATP hydrolysis by the ParE subunit of topoisomerase IV. nih.gov

In the context of human enzymes, several thiosemicarbazide derivatives have been investigated as dual inhibitors of topoisomerase IIα and indoleamine-2,3-dioxygenase 1 (IDO1) for breast cancer treatment. semanticscholar.org These compounds were found to selectively suppress the growth of breast cancer cells (MCF-7 and MDA-MB-231) and induce apoptosis. semanticscholar.org Similarly, new acridine–thiosemicarbazone derivatives have been synthesized and shown to inhibit topoisomerase IIα. nih.gov The most potent of these, compound DL-08, exhibited an IC50 of 14.79 µM against B16-F10 melanoma cells. nih.gov

The metal complexation of thiosemicarbazones can significantly enhance their topoisomerase inhibitory activity. A series of α-heterocyclic thiosemicarbazones and their copper(II) complexes were evaluated, revealing that the Cu(II) complexes are substantially more potent Topo-IIα inhibitors than the ligands alone, with IC50 values in the low micromolar range (0.3–7.2 μM). acs.org

| Compound Class / Analogue | Target Enzyme | Activity Metric (IC50) | Reference |

| 4-benzoyl-1-(indol-2-oyl)thiosemicarbazide | Bacterial Topo IV / DNA Gyrase | Not specified | nih.gov |

| Acridine–thiosemicarbazone (DL-08) | Topoisomerase IIα | 14.79 µM (antiproliferative) | nih.gov |

| α-Heterocyclic Cu(II) thiosemicarbazone complexes | Topoisomerase IIα | 0.3–7.2 µM | acs.org |

| Thiosemicarbazide derivatives | Topoisomerase IIα / IDO1 | 7.64 - 42.74 µg/mL (antiproliferative) | semanticscholar.org |

Antiviral Activity (e.g., against Bovine Viral Diarrhea Virus)

The this compound scaffold and its analogues have been investigated for broader antiviral activities beyond HIV. A significant area of this research focuses on activity against the Bovine Viral Diarrhea Virus (BVDV), a member of the Flaviviridae family and a valuable surrogate model for the Hepatitis C Virus (HCV).

Several studies have reported the synthesis of novel thiosemicarbazone derivatives with potent anti-BVDV activity. tandfonline.comtandfonline.com In one such study, a series of 5-(arylazo)salicylaldehyde thiosemicarbazone derivatives were synthesized and evaluated. The results indicated that compounds with specific substitutions, such as a fluoro-substituent on the arylazo ring and a 4-methoxyphenyl (B3050149) group on the thiosemicarbazone moiety, showed strong anti-BVDV activity. tandfonline.com The mechanism of action for some of these compounds involves blocking viral RNA synthesis in cell culture. tandfonline.com

Another thiosemicarbazone derived from 5,6-dimethoxy-1-indanone (B192829) was also shown to inhibit BVDV infection by inhibiting the activity of the viral replication complexes and acting at the onset of viral RNA synthesis. nih.govnih.gov This compound was identified as a non-nucleoside inhibitor of the BVDV RNA-dependent RNA polymerase (RdRp). nih.gov

The antiviral potential of analogues extends to other viruses as well. A study on 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, which are structurally related, demonstrated that some derivatives possessed moderate antiviral activity against the Tobacco Mosaic Virus (TMV). nih.govresearchgate.net Specifically, compounds 7b and 7i in the study exhibited promising inhibitory activity against TMV. nih.gov

| Compound Class / Analogue | Target Virus | Mechanism of Action | Reference |

| 5-(arylazo)salicylaldehyde thiosemicarbazones | BVDV | Blocking viral RNA synthesis | tandfonline.com |

| Thiosemicarbazone from 5,6-dimethoxy-1-indanone | BVDV | Inhibition of RNA-dependent RNA polymerase (RdRp) | nih.govnih.gov |

| 5-(4-chlorophenyl)-N-p-tolyl-1,3,4-thiadiazole-2-sulfonamide (7b) | Tobacco Mosaic Virus (TMV) | Not specified | nih.gov |

| 5-(4-chlorophenyl)-N-(3-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide (7i) | Tobacco Mosaic Virus (TMV) | Not specified | nih.gov |

Antioxidant Activity

Hydrazinecarbothioamide derivatives have demonstrated significant potential as antioxidant agents. Their ability to scavenge free radicals is a key aspect of this activity, which is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

A study involving new hydrazinecarbothioamides synthesized from the reaction of 4-(4-X-phenylsulfonyl)benzoic acids hydrazides with 2,4-difluorophenyl isothiocyanate showed excellent antioxidant activity. mdpi.com The resulting compounds, including the 4-chlorophenylsulfonyl analogue (compound 5), were potent DPPH radical scavengers. The study reported IC50 values for these hydrazinecarbothioamides that were superior to standard antioxidants like butylated hydroxyanisole (BHA) and ascorbic acid (AA), and significantly stronger than butylated hydroxytoluene (BHT). mdpi.com The high antioxidant activity is attributed to the presence of the thiourea fragment, which can stabilize free radicals through conjugation with the thione group. mdpi.com

The cyclization of these hydrazinecarbothioamides into 1,2,4-triazole-3-thiones also resulted in compounds with good antioxidant activity, although generally lower than their precursor hydrazinecarbothioamides. mdpi.com Nevertheless, these triazole derivatives still showed higher antioxidant potential than BHT. mdpi.com This indicates that the core hydrazinecarbothioamide structure is a key contributor to the observed radical scavenging properties.

| Compound | DPPH Scavenging Activity (IC50 in µM) | Reference Standard (IC50 in µM) | Reference |

| 2-(4-(Phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | 39.39 | BHA: 51.62 | mdpi.com |

| 2-(4-(4-Chlorophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | 39.79 | Ascorbic Acid: 107.67 | mdpi.com |

| 2-(4-(4-Bromophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | 42.32 | BHT: 423.37 | mdpi.com |

Computational Studies and Structure Activity Relationship Sar Analysis

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the potential interactions that drive the biological activity of a compound.

While specific molecular docking studies exclusively on N-(4-chlorophenyl)hydrazinecarbothioamide are not extensively detailed in the available literature, studies on structurally related hydrazinecarbothioamide derivatives provide valuable insights into the types of interactions this compound may form with protein targets. For instance, docking studies on 2-(2-(2-chlorophenyl)quinoline-4-carbonyl)-N-substituted hydrazinecarbothioamide derivatives have shown that these molecules actively engage in binding with target proteins researchgate.net. The binding patterns often involve a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The binding affinity, often quantified by a docking score (in kcal/mol), indicates the strength of the interaction between the ligand and the protein. For related compounds, these scores have been shown to correlate with their biological activity researchgate.netsemanticscholar.org. For example, in a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, compounds with better binding affinities in docking simulations also demonstrated higher inhibitory potential against enzymes like α-glucosidase and α-amylase nih.gov. The binding interactions for these analogous compounds often involve key amino acid residues within the active site of the target protein nih.gov.

Table 1: Examples of Binding Affinities for Structurally Related Compounds

| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| (E)-2-((2-(4-methoxybenzylidene)hydrazinyl)-N-(5-phenylpentyl) quinoline-4-carboxamide | Mycobacterium tuberculosis DNA gyrase | -18.8 |

| Designed quinoline analogue 17i | Mycobacterium tuberculosis DNA gyrase | -21.2 to -26.8 |

| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D4 Receptor | IC50 = 0.057 nM |

Note: The data in this table is for structurally related compounds and not this compound itself.

The identification of key binding sites and the specific amino acid residues involved in the interaction is a critical outcome of molecular docking simulations. For hydrazinecarbothioamide and similar scaffolds, the nitrogen and sulfur atoms of the thiosemicarbazide (B42300) moiety are often crucial for forming hydrogen bonds with protein residues. The chlorophenyl group can participate in hydrophobic and pi-stacking interactions.

In studies of related compounds, key interactions have been observed with specific amino acid residues. For example, in the docking of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives with α-amylase, interactions with residues such as Tyr:258, Phe:188, and Trp:177 were identified as significant nih.gov. The para-chloro substituted phenyl ring was noted to form pi-pi stacked interactions with Phe:188 and Tyr:92 nih.gov. Such insights are valuable for understanding how this compound might orient itself within a protein's active site and which residues are likely to be critical for its binding.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility, which in turn influences its interaction with biological targets. DFT calculations are employed to determine the most stable conformations of a molecule by minimizing its energy.

For thiosemicarbazone derivatives, which share the hydrazinecarbothioamide core, DFT studies have been used to analyze their conformational preferences mdpi.com. These studies often reveal that the molecule can exist in different isomeric forms, such as E and Z configurations around the C=N bond, if applicable, and different orientations of the phenyl ring ikm.org.my. A conformational DFT study on N,N′-Bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide), a related compound, confirmed a skew conformation of the molecule, with a good match between the calculated and experimental structures mdpi.com. Theoretical calculations for such molecules are typically performed in the gaseous phase, and the results are then compared with experimental data from solid-state structures, with minor differences attributed to intermolecular interactions in the crystal lattice ikm.org.my.

DFT calculations provide detailed information about the electronic properties of a molecule, including its electronic structure and frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability acadpubl.eunih.gov.

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO acadpubl.eu. For thiosemicarbazone derivatives, DFT calculations have been used to determine the energies of these frontier orbitals and map their distribution across the molecule doaj.org. In many cases, the HOMO is localized on the electron-rich parts of the molecule, such as the sulfur atom and the phenyl ring, while the LUMO is distributed over the electron-accepting regions mdpi.com. This distribution of frontier orbitals helps in predicting the sites of electrophilic and nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies from DFT Studies of Related Compounds

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 |

| (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one | - | - | 3.08 |

Note: The data in this table is for structurally related compounds and not this compound itself.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity wikipedia.org. These models are used to predict the activity of new compounds and to understand which molecular properties are important for their biological effects fiveable.menih.gov.

A QSAR model takes the form of a mathematical equation that correlates molecular descriptors with biological activity nih.gov. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical properties (e.g., lipophilicity, electronic properties) and topological features (e.g., size, shape, and connectivity of atoms) nih.gov.

Development of Predictive Models for Biological Activity

Predictive models for the biological activity of this compound and related thiosemicarbazide derivatives are often developed using Quantitative Structure-Activity Relationship (QSAR) methodologies. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

One approach involves the use of software like PASS (Prediction of Activity Spectra for Substances), which predicts a wide range of biological activities based on the structural formula of a compound. For thiosemicarbazide derivatives, such predictions can suggest potential therapeutic applications, including antimicrobial and antiparasitic activities. The accuracy of these predictions is based on the analysis of structure-activity relationships for a large database of known biologically active substances.

Furthermore, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed for series of compounds that include structures analogous to this compound. These models generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity. For instance, in a study on phenylhydrazine substituted tetronic acid derivatives, CoMFA and CoMSIA models were successfully generated with good predictive ability, guiding the design of more potent antifungal agents nih.gov. Such models for thiosemicarbazide series often highlight the importance of the electronic and steric properties of the substituents on the phenyl ring for their biological efficacy.

The development of these predictive models serves as a valuable tool for the virtual screening of large compound libraries and for the rational design of new derivatives with enhanced biological profiles.

Identification of Key Physicochemical Descriptors

The biological activity of this compound and its analogs is governed by a variety of physicochemical properties. QSAR studies have been instrumental in identifying the key descriptors that correlate with their activity. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

Hydrophobic Descriptors: The partition coefficient (log P) is a key descriptor of a molecule's lipophilicity. This property influences the compound's ability to cross cell membranes and reach its site of action. The chloro-substituent in this compound increases its lipophilicity compared to the unsubstituted parent compound, which can have a profound effect on its pharmacokinetic and pharmacodynamic properties.

A summary of key physicochemical descriptors and their general influence on the biological activity of thiosemicarbazide derivatives is presented in the table below.

| Descriptor Category | Specific Descriptor | General Influence on Biological Activity |

| Electronic | Hammett Constant (σ) | Influences the electronic density and reactivity of the molecule, affecting interactions with biological targets. |

| Dipole Moment | Affects the overall polarity of the molecule, which can be important for solubility and binding to polar sites. | |

| Steric | Molar Refractivity (MR) | Relates to the volume of the substituent and can impact the steric fit within a binding pocket. |

| Hydrophobic | Partition Coefficient (log P) | Governs the molecule's ability to traverse biological membranes and can influence its distribution in the body. |

These descriptors are often used in combination to build robust QSAR models that can accurately predict the biological activity of new derivatives.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a powerful computational tool to study the dynamic behavior of molecules over time. For this compound, MD simulations can offer valuable insights into its interactions with biological macromolecules, such as proteins and nucleic acids, and the stability of the resulting complexes.

Dynamic Behavior of the Compound in Biological Environments

MD simulations can model the behavior of this compound in a simulated biological environment, such as in aqueous solution or within a lipid bilayer. These simulations can reveal the conformational flexibility of the molecule and its preferred conformations in different environments. The thiosemicarbazide moiety, with its rotatable bonds, allows for a certain degree of conformational freedom, which can be crucial for its ability to adapt to the binding site of a biological target.

Stability of Ligand-Protein Complexes

When this compound is docked into the active site of a target protein, MD simulations can be used to assess the stability of the resulting ligand-protein complex. By simulating the complex over a period of nanoseconds or longer, it is possible to observe the dynamic changes in the interactions between the ligand and the protein.

Key parameters that are monitored during these simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein backbone atoms are calculated to assess the stability of the complex. A stable complex will exhibit a low and converging RMSD value over the simulation time.

Hydrogen Bonds: The number and duration of hydrogen bonds between the ligand and the protein are monitored. Persistent hydrogen bonds are indicative of strong and stable interactions.

Binding Free Energy: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy of the ligand-protein complex, providing a quantitative measure of the binding affinity.